1,4-Dioxacyclohexadecane-5,16-dione
Overview
Description
1,4-Dioxacyclohexadecane-5,16-dione is a chemical compound with the linear molecular formula C14H24O4 . It has a molecular weight of 256.345 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 1,4-Dioxacyclohexadecane-5,16-dione .Molecular Structure Analysis
The molecular structure of 1,4-Dioxacyclohexadecane-5,16-dione is represented by the linear formula C14H24O4 . More detailed structural analysis may be found in specific databases or scientific literature .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1,4-Dioxacyclohexadecane-5,16-dione .Physical And Chemical Properties Analysis
1,4-Dioxacyclohexadecane-5,16-dione has a molecular weight of 256.345 . It has a density of 0.990±0.06 g/cm3 . The compound is non-flammable . More specific physical and chemical properties can be found in databases or scientific literature .Scientific Research Applications
Complex Formation with Metals : 1,4-Dioxacyclohexadecane-5,16-dione and its derivatives have been studied for their ability to form complexes with metals like nickel and cobalt. These complexes show interesting properties such as oxygen affinities and potential for hydroxylation reactions (Chen, Motekaitis, & Martell, 1991).
Biological Hydroxylation Model : Certain nickel(II) complexes formed with derivatives of 1,4-Dioxacyclohexadecane-5,16-dione have been used as models for biological hydroxylation, particularly in the transformation of aromatic compounds (Kimura & Machida, 1984).
Synthesis of Novel Ligands and Complexes : Research has been conducted on synthesizing novel ligands like 1,4-Dioxacyclohexadecane-5,16-dione derivatives and their copper(II) and nickel(II) complexes. These studies focus on characterizing the structures and properties of these complexes (Karaböcek et al., 2003).
Catalysis and Polymerization : Derivatives of 1,4-Dioxacyclohexadecane-5,16-dione have been utilized in catalysis and polymerization processes. For instance, they have been involved in the synthesis of polymers with potential applications in materials science (Lozhkin et al., 2018).
Antifungal and Antibacterial Agents : Some derivatives have shown promising results as antifungal and antibacterial agents. They have been evaluated for their efficacy against various pathogens and have shown potential as novel therapeutic agents (Tandon et al., 2012).
Photodegradation and DNA Interaction : Studies have explored how curcumin binds to enzymes in the presence of 1,4-Dioxacyclohexadecane-5,16-dione derivatives, leading to photodegradation and interactions with DNA. This research is significant in understanding the role of these compounds in cancer prevention and treatment (Skrzypczak‐Jankun et al., 2003).
properties
IUPAC Name |
1,4-dioxacyclohexadecane-5,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13-9-7-5-3-1-2-4-6-8-10-14(16)18-12-11-17-13/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSUPSPZIZYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)OCCOC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044568 | |
Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Dioxacyclohexadecane-5,16-dione | |
CAS RN |
54982-83-1 | |
Record name | Ethylene dodecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54982-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene dodecanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054982831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxacyclohexadecane-5,16-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE DODECANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBW53A4P49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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